molecular formula C13H17NO5S B1348265 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005068-61-0

3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1348265
CAS No.: 1005068-61-0
M. Wt: 299.34 g/mol
InChI Key: XIRXKFDSWCTJQG-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alicyclic Polymers for Photoresist Materials

Alicyclic polymers derived from derivatives similar to 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized for use as photoresist materials in 193 nm lithography. These polymers, created through various polymerization techniques, are notable for their solubility in common organic solvents and a broad range of glass transition temperatures. They are essential in the microfabrication process in the semiconductor industry (Okoroanyanwu et al., 1998).

Catalysts for Polymerization of Functionalized Norbornene Derivatives

Compounds similar to this compound have been used in the synthesis of homo- and copolymers. These polymers, containing repeating units based on functionalized norbornene derivatives, were created using palladium-based catalysts. Such catalysts and polymerization processes are vital in the production of specialty polymers with tailored properties (Reinmuth et al., 1996).

Stereochemical Studies and Heterocyclization

In stereochemical research, derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which are structurally related to this compound, have been studied for their reactions with cyclic amines and subsequent heterocyclization. These studies contribute to a deeper understanding of the behavior of these compounds in various chemical reactions, which is crucial for the development of new synthetic methods and materials (Kas’yan et al., 2006).

Biological Activity Studies

Research has been conducted on N-substituted amides of compounds structurally related to this compound for their potential microbiological and pharmacological activities. These studies are essential for discovering new therapeutic agents and understanding the biological properties of these compounds (Pachuta-Stec et al., 2012).

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-12(14-9-3-4-20(18,19)6-9)10-7-1-2-8(5-7)11(10)13(16)17/h1-2,7-11H,3-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRXKFDSWCTJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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